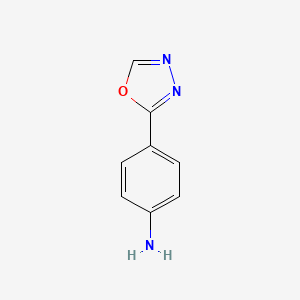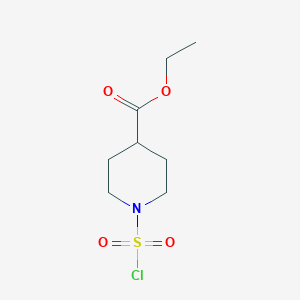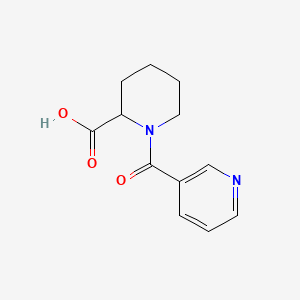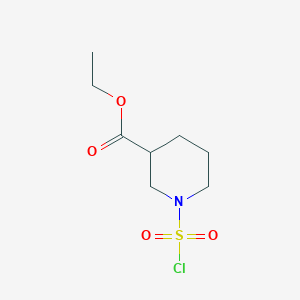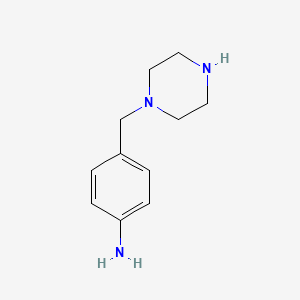
4-(Piperazin-1-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Piperazin-1-ylmethyl)aniline” is an organic compound that is used as an intermediate in the synthesis of various chemical products . It is also known as “4-(4-Methyl-1-piperazinyl)aniline” and "1-(4-Aminophenyl)-4-methylpiperazine" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(Piperazin-1-ylmethyl)aniline”, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of “4-(Piperazin-1-ylmethyl)aniline” is C11H17N3 . The molecular weight is 191.28 .
Physical And Chemical Properties Analysis
“4-(Piperazin-1-ylmethyl)aniline” is a solid at 20 degrees Celsius . It has a melting point of 89.0 to 93.0 °C and is soluble in methanol .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Hypoxic-cytotoxic Agents : Derivatives of quinoxalinecarbonitrile 1,4-di-N-oxide, incorporating piperazine and aniline moieties, have been synthesized and shown to possess significant in vitro biological activities. These compounds, particularly those with aniline derivatives, demonstrated potent and selective hypoxic-cytotoxic properties, highlighting their potential in therapeutic applications (Ortega et al., 2000).
- Novel Piperazine Derivatives : Research into the synthesis of novel 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives has been conducted. These compounds were developed through acylation reactions, showcasing the versatility of piperazine and aniline as foundational structures in medicinal chemistry (Yang Qi-don, 2015).
Molecular Structure and Design
- s-Triazine Derivatives : Two s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized and analyzed for their molecular structures using X-ray crystallography combined with Hirshfeld and DFT calculations. These compounds demonstrated significant intermolecular interactions, suggesting their utility in designing molecules with desired electronic properties (Shawish et al., 2021).
Antimicrobial and Antitumor Activity
- Antimicrobial Screening : s-Triazines linked with piperazine or aniline scaffolds have been synthesized and screened for their antimicrobial efficacy against a range of bacteria and fungi. These studies have identified compounds with significant activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Lakum et al., 2013).
- Antitumor Activity : Bis-N,N'-trisubstituted 1,2,4-triazolo-piperazines have been evaluated for their DNA affinity and antitumor activity, illustrating the potential of piperazine-aniline derivatives in cancer therapy (Al-Soud & Al-Masoudi, 2004).
Material Science and Catalysis
- Electrochemical Copolymerization : The electrochemical copolymerization of piperazine with aniline has been studied, indicating that while homopolymerization of piperazine under these conditions is challenging, copolymerization with aniline yields materials with promising electrochemical sensing properties (Dkhili et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
4-(piperazin-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUKQWQYHKOYCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564426 |
Source


|
| Record name | 4-[(Piperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-ylmethyl)aniline | |
CAS RN |
26110-08-7 |
Source


|
| Record name | 4-[(Piperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

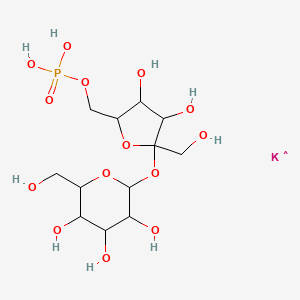
![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)
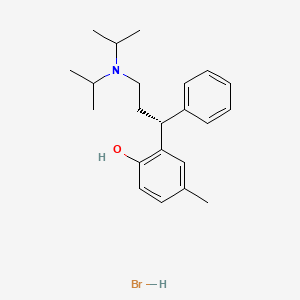
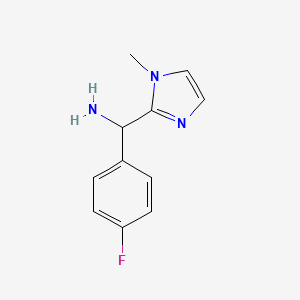

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)
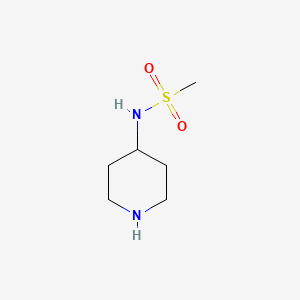
![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)
![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)
